Lovastatin-d3 hydroxy acid (sodium)
Description
Significance of Deuterium-Labeled Compounds in Biological and Analytical Sciences
Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium (B1214612), are indispensable in modern scientific research. clearsynth.comclearsynth.com This isotopic substitution, while having a minimal impact on the compound's chemical properties, results in a detectable mass difference. scispace.com This key characteristic allows these compounds to be used as tracers in biological systems and as internal standards in analytical assays.
In biological sciences, deuterium labeling enables researchers to follow the metabolic pathways of drugs and endogenous compounds. clearsynth.comnih.gov By introducing a deuterated molecule into a biological system, scientists can track its absorption, distribution, metabolism, and excretion (ADME) with high specificity using techniques like mass spectrometry. clearsynth.com This provides a detailed understanding of how a compound is processed in the body, which is crucial for drug development and understanding disease mechanisms.
In analytical sciences, particularly in quantitative mass spectrometry, deuterium-labeled compounds are considered the gold standard for internal standards. Because they are chemically almost identical to their non-labeled counterparts, they co-elute during chromatographic separation and exhibit similar ionization efficiencies. This allows for accurate correction of variations in sample preparation and instrument response, leading to highly precise and reliable quantification of the target analyte.
Role of Lovastatin (B1675250) Hydroxy Acid as a Key Metabolite in HMG-CoA Reductase Inhibition Research
Lovastatin is administered as an inactive lactone prodrug. karger.com In the body, it is converted to its active form, lovastatin hydroxy acid (also known as mevinolinic acid), primarily in the stomach. nih.govmedchemexpress.com This active metabolite is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. medchemexpress.comresearchgate.net This enzyme catalyzes a rate-limiting step in the biosynthesis of cholesterol. immune-system-research.comyoutube.com
The inhibition of HMG-CoA reductase by lovastatin hydroxy acid leads to a decrease in intracellular cholesterol levels. youtube.com This, in turn, stimulates the expression of low-density lipoprotein (LDL) receptors on the surface of liver cells, which increases the clearance of LDL cholesterol from the bloodstream. nih.govyoutube.com Therefore, research focused on HMG-CoA reductase inhibition heavily relies on understanding the pharmacokinetics and pharmacodynamics of lovastatin hydroxy acid, the molecule directly responsible for the therapeutic effect. karger.comresearchgate.net
Rationale for Utilizing Lovastatin-d3 Hydroxy Acid (Sodium) in Mechanistic and Methodological Investigations
The use of Lovastatin-d3 hydroxy acid (sodium) is driven by the need for a reliable internal standard in bioanalytical methods developed to quantify lovastatin hydroxy acid in biological matrices. medchemexpress.com In pharmacokinetic studies, for instance, researchers need to accurately measure the concentration of the active metabolite over time to understand its absorption, distribution, and elimination.
By adding a known amount of Lovastatin-d3 hydroxy acid (sodium) to a biological sample (like plasma or serum) at the beginning of the analytical process, any loss of the analyte during sample preparation or fluctuations in the mass spectrometer's signal will be mirrored by the deuterated standard. This allows for precise and accurate quantification of the endogenous lovastatin hydroxy acid. A liquid chromatographic-mass spectrometric method has been developed for the determination of lovastatin hydroxy acid in mouse serum to support toxicokinetic studies. researchgate.net
Overview of Research Paradigms Employing Isotopic Labeling for Metabolic and Bioanalytical Studies
Isotopic labeling, particularly with stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is a cornerstone of modern metabolic and bioanalytical research. nih.govnumberanalytics.comcreative-proteomics.com This technique allows scientists to trace the journey of molecules through complex biological systems and to accurately quantify their presence. studysmarter.co.ukfiveable.me
Metabolic Flux Analysis: In metabolic research, stable isotope labeling is used to measure the rate of metabolic reactions, a field known as metabolic flux analysis. numberanalytics.comcreative-proteomics.com By feeding cells or organisms with substrates labeled with stable isotopes, researchers can track the incorporation of these isotopes into various metabolites. This provides a dynamic picture of metabolic pathways and how they are regulated under different conditions. nih.gov
Pharmacokinetic and Drug Metabolism Studies: In drug development, isotopic labeling is crucial for understanding a drug's ADME profile. clearsynth.comstudysmarter.co.uk Administering a labeled version of a drug candidate allows for the unambiguous identification and quantification of the parent drug and its metabolites in biological fluids and tissues. nih.gov
Quantitative Bioanalysis: In bioanalytical chemistry, isotope-labeled compounds serve as ideal internal standards for mass spectrometry-based quantification. The use of a stable isotope-labeled internal standard, a technique known as isotope dilution mass spectrometry (IDMS), is widely regarded as the most accurate and precise method for quantifying small molecules in complex samples.
Interactive Data Table: Properties of Lovastatin-d3 Hydroxy Acid (Sodium)
| Property | Value |
| Chemical Name | Sodium (3R,5R)-7-((1S,2S,6R,8S,8aR)-2,6-dimethyl-8-(((R)-2-(methyl-d3)butanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoate alentris.org |
| Molecular Formula | C₂₄H₃₄D₃NaO₆ lgcstandards.com |
| Molecular Weight | 447.56 g/mol lgcstandards.com |
| CAS Number | 1217528-38-5 lgcstandards.com |
| Isotope Label | Deuterium (d3) |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H38NaO6 |
|---|---|
Molecular Weight |
448.6 g/mol |
InChI |
InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/t14-,15?,16-,18+,19+,20-,21-,23-;/m0./s1/i3D3; |
InChI Key |
PDWLGNSFYLIXBF-QRVNCVFZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C.[Na] |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C.[Na] |
Origin of Product |
United States |
Synthetic Methodologies and Characterization for Research Applications
Isotopic Labeling Strategies for Lovastatin (B1675250) and its Hydroxy Acid Analogues
The synthesis of deuterated lovastatin and its hydroxy acid analogue involves the introduction of deuterium (B1214612) atoms into the molecule. A common strategy is to introduce the deuterium label in the 2-methylbutyrate (B1264701) side chain. This can be achieved by using a deuterated starting material, such as (S)-2-(methyl-d3)butanoic acid, in the synthesis process. acanthusresearch.com The synthesis of the hydroxy acid form, Lovastatin-d3 hydroxy acid, can be accomplished through the hydrolysis of the lactone ring of Lovastatin-d3. This is often carried out under basic conditions, for example, by treatment with sodium hydroxide (B78521), which also results in the formation of the sodium salt. researchgate.net
The stability of the isotopic label is a critical consideration. Deuterium labels on aliphatic chains, such as in the methylbutyrate side chain, are generally stable under physiological and analytical conditions. This ensures that the isotopic integrity of the standard is maintained throughout the experimental process, which is essential for accurate quantification.
Production and Purification Techniques for High-Purity Lovastatin-d3 Hydroxy Acid (Sodium)
The production of high-purity Lovastatin-d3 hydroxy acid (sodium) for research applications requires meticulous purification and quality control measures. Following the synthesis and hydrolysis steps, the crude product is typically subjected to one or more chromatographic purification techniques.
Column Chromatography: Silica gel column chromatography is a common method for the initial purification of lovastatin and its analogues. nih.gov A step gradient of solvents, such as dichloromethane (B109758) and ethyl acetate, can be employed to separate the desired compound from impurities. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for achieving high purity. A reversed-phase C18 column is often used, with a mobile phase consisting of a mixture of acetonitrile (B52724) and acidified water. waocp.org Detection is typically performed using a UV detector at wavelengths around 238 nm. researchgate.netwaocp.org The purity of the final product is often greater than 95% as determined by HPLC. lgcstandards.com
The purification process is monitored by techniques like Thin Layer Chromatography (TLC) to identify fractions containing the target compound. nih.gov After purification, the solvent is removed, often under vacuum, to yield the purified solid compound.
Analytical Characterization Methodologies for Ensuring Compound Integrity and Isotopic Enrichment
To ensure the integrity and quality of Lovastatin-d3 hydroxy acid (sodium), a suite of analytical techniques is employed. These methods confirm the chemical structure, determine purity, and verify the level of isotopic enrichment.
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the deuterated compound and determining the isotopic enrichment. nih.gov Techniques like fast atom bombardment-MS or tandem mass spectrometry (MS/MS) can provide detailed structural information and confirm the location of the deuterium atoms. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the chemical structure of the molecule and confirming the position of the deuterium label. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the molecule, such as the hydroxyl and carboxylate groups in the hydroxy acid form. nih.gov
High-Performance Liquid Chromatography (HPLC): As mentioned previously, HPLC is used to assess the purity of the compound. waocp.orglgcstandards.com
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the melting point and thermal stability of the compound. researchgate.net
The combination of these analytical methods provides a comprehensive characterization of the Lovastatin-d3 hydroxy acid (sodium) reference material.
Traceability Standards and Reference Material Qualification for Research Grade Lovastatin-d3 Hydroxy Acid (Sodium)
For Lovastatin-d3 hydroxy acid (sodium) to be used as a reliable reference material in research and pharmaceutical analysis, it must be qualified against established standards. This involves demonstrating its traceability to primary reference standards from pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). sigmaaldrich.com
Certified Reference Materials (CRMs) are produced and certified under rigorous quality management systems, such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.com These standards ensure the accuracy and reliability of the material's certified properties, including its identity, purity, and isotopic enrichment. A Certificate of Analysis (CoA) accompanies the reference material, providing detailed information on the characterization methods used and the certified values. sigmaaldrich.com
The use of such well-characterized and traceable reference materials is fundamental for the validation of analytical methods and for ensuring the accuracy and comparability of experimental results across different laboratories.
Advanced Analytical and Bioanalytical Applications of Lovastatin D3 Hydroxy Acid Sodium
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Lovastatin (B1675250) Metabolites
The development of robust and sensitive bioanalytical methods is essential for the accurate quantification of lovastatin metabolites in biological matrices. LC-MS/MS has emerged as the preferred technique due to its superior sensitivity and specificity. nih.gov
Optimization of Chromatographic Separation Parameters in Complex Biological Matrices (Non-Human)
Effective chromatographic separation is crucial for isolating target analytes from endogenous interferences within complex non-human biological matrices, such as mouse or rat plasma. nih.gov Research has shown that reversed-phase chromatography is highly effective for this purpose.
Scientists typically employ C18 columns to achieve separation. nih.govresearchgate.net The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous solution, commonly water containing a small percentage of formic acid (e.g., 0.1% or 0.2%) to improve the ionization efficiency and peak shape of the analytes. nih.govresearchgate.net The gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, ensures that both the parent drug and its more polar hydroxy acid metabolite are effectively separated and eluted with sharp peaks in a short timeframe, often around 11-12 minutes. nih.govresearchgate.net Sample preparation frequently involves solid-phase extraction (SPE) or liquid-liquid extraction to isolate lovastatin and lovastatin hydroxy acid from the plasma matrix before injection into the LC-MS/MS system. nih.govresearchgate.net
| Parameter | Description | Source |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 150mm x 2.1mm, 5µm) | researchgate.net |
| Mobile Phase A | Water with 0.1% or 0.2% Formic Acid | nih.govresearchgate.net |
| Mobile Phase B | Acetonitrile or Methanol | nih.govresearchgate.net |
| Elution | Gradient | nih.govresearchgate.net |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction | nih.govresearchgate.net |
Tandem Mass Spectrometry Parameters and Multiple Reaction Monitoring (MRM) Transitions for Detection
Tandem mass spectrometry (MS/MS) provides the high degree of selectivity required for quantitative bioanalysis. The most common ionization technique used is electrospray ionization (ESI), typically in the positive ion mode, which generates protonated molecular ions [M+H]⁺ of the analytes. researchgate.net
For quantification, the mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. researchgate.net In this mode, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion resulting from the fragmentation is monitored in the third quadrupole. This process is highly specific and significantly reduces chemical noise.
For lovastatin hydroxy acid, a common MRM transition is the fragmentation of the precursor ion at a mass-to-charge ratio (m/z) of 445.4 to a product ion at m/z 343.4. researchgate.net For its stable isotope-labeled internal standard, Lovastatin-d3 hydroxy acid, the precursor ion is shifted by three mass units due to the deuterium (B1214612) atoms, resulting in an m/z of 448.4, which ideally fragments to the same product ion or a similarly specific one. This ensures that the analyte and the internal standard are detected with high specificity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |
|---|---|---|---|
| Lovastatin Hydroxy Acid | 445.4 | 343.4 | researchgate.net |
| Lovastatin-d3 Hydroxy Acid (Internal Standard) | 448.4 | 343.4 |
Role of Lovastatin-d3 Hydroxy Acid (Sodium) as an Internal Standard in Quantitative Bioanalysis
The use of a stable isotope-labeled internal standard (SIL-IS) like Lovastatin-d3 hydroxy acid (sodium) is the gold standard in quantitative mass spectrometry. medchemexpress.com Because it is chemically identical to the analyte, it exhibits nearly the same physical and chemical properties during sample extraction, chromatography, and ionization. medchemexpress.com
Minimization of Matrix Effects and Ion Suppression in Mass Spectrometry
Matrix effects, which include ion suppression or enhancement, are a major challenge in bioanalysis. These phenomena occur when co-eluting endogenous components from the biological matrix (e.g., salts, lipids, proteins) interfere with the ionization efficiency of the target analyte, leading to inaccurate quantification.
Because Lovastatin-d3 hydroxy acid co-elutes with the unlabeled lovastatin hydroxy acid, it is subjected to the exact same degree of ion suppression or enhancement. researchgate.net By calculating the ratio of the analyte peak area to the internal standard peak area, any signal variation caused by matrix effects is effectively normalized. This ensures that the final calculated concentration is unaffected by sample-to-sample variations in the matrix. Studies have demonstrated that methods using this approach can successfully manage matrix effects, keeping them within an acceptable range of 85% to 115%. researchgate.net
Enhancement of Assay Accuracy, Precision, and Reproducibility in Research Samples
The primary benefit of using Lovastatin-d3 hydroxy acid as an internal standard is the significant improvement in assay performance. It compensates for variability not only in matrix effects but also in sample preparation and injection volume, leading to enhanced accuracy, precision, and reproducibility.
Validated methods using a stable isotope-labeled internal standard for lovastatin metabolite analysis consistently demonstrate high performance. For example, in studies involving mouse and rat plasma, the intra- and inter-assay precision, measured as the relative standard deviation (%RSD), was reported to be less than 6% for lovastatin hydroxy acid. nih.gov The accuracy, expressed as the relative error (%RE), was less than 8%. nih.gov These low percentages indicate a highly precise and accurate method, which is a direct result of the effective normalization provided by the co-eluting internal standard.
| Parameter | Matrix | Value | Source |
|---|---|---|---|
| Intra- & Inter-Assay Precision (%RSD) | Mouse & Rat Plasma | < 6% | nih.gov |
| Inter-Assay Accuracy (%RE) | Mouse & Rat Plasma | < 8% | nih.gov |
| Lower Limit of Quantitation (LLQ) | Mouse & Rat Plasma | 0.50 ng/mL | nih.gov |
| Matrix Effect | Rat Plasma | 85% - 115% | researchgate.net |
Application in High-Throughput Bioanalytical Methods for Preclinical Research
In preclinical research, such as pharmacokinetic and toxicokinetic studies, a large number of samples must be analyzed efficiently. nih.govnih.gov The LC-MS/MS methods developed using Lovastatin-d3 hydroxy acid as an internal standard are well-suited for high-throughput environments.
These methods are often designed for "microsamples," requiring very small volumes of biological matrix, such as 0.1 mL of mouse or rat plasma. nih.gov This is particularly advantageous in preclinical studies involving small animals like mice, where blood volume is limited. The sensitivity of the assay, with a lower limit of quantitation (LLQ) often at 0.50 ng/mL, allows for the accurate measurement of low-level metabolites following administration. nih.gov The combination of small sample volume requirements, rapid chromatographic run times, and robust, reproducible performance makes these assays ideal for supporting preclinical drug development, enabling researchers to process large batches of samples and generate reliable data quickly. nih.govnih.gov
Stability Assessment of Lovastatin-d3 Hydroxy Acid (Sodium) in Analytical Procedures and Biological Matrices
The stability of an internal standard is a critical parameter in bioanalytical method validation, ensuring that its concentration remains constant throughout the sample handling, processing, and analysis. Lovastatin-d3 hydroxy acid (sodium) is a stable isotope-labeled internal standard used in the quantification of lovastatin and its active metabolite, lovastatin hydroxy acid. medchemexpress.compharmaffiliates.com While specific quantitative stability data for the deuterated form is not extensively available in public literature, its stability profile is expected to closely mirror that of the non-deuterated lovastatin hydroxy acid due to their identical chemical structures, with the only difference being the isotopic substitution. scispace.comaptochem.com The carbon-deuterium bond is known to be stronger than the carbon-hydrogen bond, which can sometimes lead to enhanced metabolic stability. juniperpublishers.com
The stability of the analogous non-deuterated compound, lovastatin hydroxy acid, is significantly influenced by pH. It is considerably more stable in alkaline conditions. For instance, the conversion of the inactive lactone prodrug, lovastatin, to the active hydroxy acid form is readily achieved in alkaline solutions, such as sodium hydroxide (B78521) in ethanol, to open the beta-lactone ring. nih.gov Conversely, under acidic conditions, the hydroxy acid form can be partially converted back to the lactone form, and both forms may undergo further degradation. researchgate.net The interconversion between the lactone and hydroxy acid forms is reported to be minimized at a pH of 4-5. researchgate.net
In biological matrices such as human plasma, the stability of statins is crucial for accurate pharmacokinetic studies. Studies on the non-deuterated form show that lovastatin is generally stable under various handling and storage conditions with insignificant interconversion to lovastatin hydroxy acid. scispace.com For long-term storage of biological samples, freezing is a common practice. One study on the non-deuterated form in mouse serum demonstrated that serum samples were stable for at least seven weeks when stored frozen. researchgate.net
Forced degradation studies on the non-deuterated statins provide insight into their intrinsic stability and potential degradation pathways. These studies typically involve subjecting the compound to stress conditions such as acid, base, heat, oxidation, and light. researchgate.netnih.gov For lovastatin, hydrolysis is a primary degradation pathway, which is highly dependent on pH. tandfonline.com
Detailed Research Findings
While specific stability data for Lovastatin-d3 hydroxy acid (sodium) is limited, the stability of its non-deuterated counterpart, lovastatin hydroxy acid, and the parent compound, lovastatin, has been investigated. These findings provide a strong indication of the expected stability of the deuterated standard.
In a study evaluating the hydrolytic degradation of lovastatin, it was found to be highly pH-dependent, with instantaneous hydrolysis in alkaline media at room temperature. tandfonline.com The degradation followed pseudo-first-order kinetics. tandfonline.com The stability of lovastatin was found to be greatest in simulated gastric fluid without pepsin, followed by 0.06 M HCl, 0.1 M HCl, phosphate (B84403) buffer at pH 7.4 with sodium lauryl sulphate, and least stable in phosphate buffer at pH 7.4. tandfonline.com
Another study investigated the interconversion between the lactone and hydroxy acid forms of lovastatin in different solvent systems. aptochem.com The interconversion was found to be much slower in water compared to acetonitrile. aptochem.com The presence of sunlight was also shown to accelerate the degradation process. aptochem.com
The stability of lovastatin in human plasma has been assessed for bioanalytical method validation. In one such study, lovastatin was found to be stable in plasma through three freeze-thaw cycles and for at least four weeks when stored in a dark, cool place. clearsynth.com
The following tables summarize stability data for the non-deuterated lovastatin and lovastatin hydroxy acid under various conditions, which can be extrapolated to infer the stability of Lovastatin-d3 hydroxy acid (sodium).
Table 1: Stability of Lovastatin in Human Plasma (Non-Deuterated)
| Condition | Duration | Stability (%) | Reference |
| Freeze-Thaw | 3 cycles | Stable | clearsynth.com |
| Autosampler | Not specified | Stable | clearsynth.com |
| Long-Term | 4 weeks (dark, cool) | Stable | clearsynth.com |
Table 2: pH-Dependent Stability of Lovastatin (Non-Deuterated)
| Medium | Condition | Stability Rank | Reference |
| Simulated Gastric Medium (without pepsin) | Not specified | 1 (Most Stable) | tandfonline.com |
| 0.06 M HCl | Not specified | 2 | tandfonline.com |
| 0.1 M HCl | Not specified | 3 | tandfonline.com |
| Phosphate Buffer (pH 7.4) + Sodium Lauryl Sulphate | Not specified | 4 | tandfonline.com |
| Phosphate Buffer (pH 7.4) | Room Temperature | 5 (Least Stable) | tandfonline.com |
| Alkaline Media | Room Temperature | Instantaneous Hydrolysis | tandfonline.com |
Table 3: Stability of Lovastatin and Lovastatin Hydroxy Acid in Rat Plasma (Non-Deuterated)
| Analyte | Condition | Concentration (ng/mL) | Stability (%) | Reference |
| Lovastatin | Short-Term | 1 | 69.7 ± 2.3 | juniperpublishers.com |
| Lovastatin | Short-Term | 10 | 85.4 ± 1.5 | juniperpublishers.com |
| Lovastatin | Short-Term | 100 | 92.8 ± 0.5 | juniperpublishers.com |
| Lovastatin Acid | Short-Term | 10 | 87.1 ± 3.0 | juniperpublishers.com |
| Lovastatin Acid | Short-Term | 100 | 102.3 ± 4.1 | juniperpublishers.com |
| Lovastatin Acid | Short-Term | 1000 | 111.1 ± 6.9 | juniperpublishers.com |
| Lovastatin | Freeze-Thaw | 1 | 75.2 ± 3.1 | juniperpublishers.com |
| Lovastatin | Freeze-Thaw | 10 | 89.1 ± 2.4 | juniperpublishers.com |
| Lovastatin | Freeze-Thaw | 100 | 95.6 ± 1.8 | juniperpublishers.com |
| Lovastatin Acid | Freeze-Thaw | 10 | 90.3 ± 5.2 | juniperpublishers.com |
| Lovastatin Acid | Freeze-Thaw | 100 | 105.7 ± 3.7 | juniperpublishers.com |
| Lovastatin Acid | Freeze-Thaw | 1000 | 114.8 ± 5.5 | juniperpublishers.com |
Investigation of Metabolic Pathways and Biotransformation Using Lovastatin D3 Hydroxy Acid Sodium
Elucidation of Lovastatin (B1675250) Lactone Hydrolysis to Hydroxy Acid Form in Preclinical Models and In Vitro Systems
Lovastatin is administered as an inactive lactone prodrug. nih.govpharmgkb.orggoogle.com Its therapeutic activity is dependent on the in vivo hydrolysis of this lactone ring to its corresponding β-hydroxy acid open form, which is the pharmacologically active inhibitor of HMG-CoA reductase. nih.govresearchgate.netnih.govnih.gov This conversion is a critical activation step.
In preclinical models and humans, after oral administration, lovastatin undergoes extensive first-pass metabolism in the liver, where the hydrolysis occurs. pharmgkb.orgnih.govnih.gov Animal studies have demonstrated that following oral ingestion, the inactive lactone is readily converted to the open hydroxy acid form. nih.govnih.gov This biologically active form is structurally similar to the endogenous substrate HMG-CoA, allowing it to competitively inhibit the reductase enzyme. nih.govresearchgate.net
In vitro studies have further clarified this hydrolytic process. Experiments using human lung cancer cell lines (A549 and H358) showed that when lovastatin lactone is introduced into cell culture media, it is hydrolyzed to its open-ring acid form over time. nih.gov While the exact enzymatic control of this hydrolysis in vivo is complex, it is known to occur readily in the body. drugbank.com Some evidence suggests that serum paraoxonase may play a role in this activation process, separate from CYP isoenzyme activity. drugbank.com
Microsomal Metabolism and Cytochrome P450 (CYP) Mediated Transformations of Lovastatin and its Hydroxy Acid Metabolites
The metabolism of lovastatin and its active hydroxy acid form is heavily mediated by the cytochrome P450 (CYP) system, primarily within liver microsomes. nih.gov Extensive research has identified the CYP3A subfamily, specifically CYP3A4 and CYP3A5, as the principal enzymes responsible for the oxidative metabolism of lovastatin in both human and rat liver microsomes. pharmgkb.orgnih.govnih.gov
The primary oxidative transformations occur on the hexahydronaphthalene (B12109599) ring system. nih.gov The major metabolites generated through this pathway are 6'β-hydroxylovastatin and, to a lesser extent, a 6'-exomethylene derivative. nih.govnih.govnih.gov The formation of these metabolites can be significantly inhibited by specific CYP3A inhibitors such as ketoconazole (B1673606) and troleandomycin, confirming the central role of this enzyme subfamily. nih.govnih.gov
The microsomal metabolism of lovastatin exhibits a high degree of stereoselectivity. nih.gov Hydroxylation at the 6'-position of the molecule is stereoselective, resulting specifically in the formation of 6'β-hydroxy-lovastatin. nih.gov This specific isomeric form has been consistently identified in studies with rat and mouse liver microsomes. nih.gov
Another site of stereoselective hydroxylation is the 3"-position of the methylbutyryl side chain. nih.gov This pathway, along with the primary 6'-hydroxylation and lactone hydrolysis, represents a key route of microsomal metabolism. nih.gov
Investigations in non-human biological systems have led to the identification of unique metabolites. A notable finding from studies using rat and mouse liver microsomes was the discovery of a novel 6'-exomethylene derivative of lovastatin. nih.gov This metabolite is formed through a dehydrogenation reaction. nih.gov
Furthermore, a significant metabolite identified in the livers of mice administered the hydroxy acid form of lovastatin is a pentanoic acid derivative. nih.govnih.gov This compound results from the β-oxidation of the heptanoic acid side chain of the parent molecule, a pathway that displays notable species differences. nih.govnih.gov
Beta-Oxidation and Conjugation Pathways of Lovastatin Hydroxy Acid
Beyond CYP-mediated oxidation, the lovastatin hydroxy acid metabolite undergoes further biotransformation via beta-oxidation and conjugation, particularly in rodents. nih.gov In mice, the pentanoic acid derivative resulting from the beta-oxidation of the heptanoic acid side chain is a major metabolite found in the liver. nih.govnih.gov
Following its formation, this beta-oxidation product can undergo a Phase II conjugation reaction. In rats treated with the hydroxy acid form of lovastatin, this pentanoic acid derivative is subsequently conjugated with taurine (B1682933). nih.govnih.gov The resulting taurine conjugate is then identified as one of the major metabolites excreted in the bile. nih.gov
Species-Specific Metabolic Comparisons in Preclinical Animal Models (e.g., Rat, Mouse, Pig)
Significant species differences are observed in the in vivo metabolism of lovastatin, particularly between rodents and other species like dogs and humans. nih.gov While the hydrolysis of the lactone and CYP-mediated oxidation are common pathways across these species, the beta-oxidation pathway is a distinguishing feature of rodent metabolism. nih.gov
In rats and mice, beta-oxidation of the dihydroxy acid side chain represents a major metabolic route. nih.govnih.gov The resulting pentanoic acid derivative and its subsequent taurine conjugate are prominent metabolites found in the liver and bile of these species. nih.govnih.gov In contrast, this beta-oxidation pathway is not a significant route of metabolism in dogs and humans, where CYP-mediated oxidation is the primary Phase I metabolic pathway. nih.gov In rats, lovastatin has been shown to lower plasma triglycerides, a finding that correlates with its efficacy in other animal models where LDL is the main cholesterol transporter. nih.gov While specific data for pigs is less detailed in comparative studies, the extensive research in rats and mice provides a clear example of how metabolic pathways can diverge between different preclinical animal models.
Data Tables
Table 1: Major Metabolites of Lovastatin Identified in Preclinical Models
| Metabolite Name | Metabolic Pathway | Species Identified In | Reference |
|---|---|---|---|
| Lovastatin Hydroxy Acid | Hydrolysis | Rat, Mouse, Human, Dog | nih.govnih.gov |
| 6'β-Hydroxylovastatin | CYP3A-mediated Hydroxylation | Rat, Mouse, Human, Dog | nih.govnih.govnih.gov |
| 6'-Exomethylene Lovastatin | CYP3A-mediated Dehydrogenation | Rat, Mouse, Human, Dog | nih.govnih.govnih.gov |
| 3"-Hydroxylovastatin | Stereoselective Hydroxylation | Rat, Mouse | nih.gov |
| Pentanoic Acid Derivative | Beta-Oxidation | Rat, Mouse | nih.govnih.gov |
Table 2: Species Differences in Major Lovastatin Metabolic Pathways
| Metabolic Pathway | Rodents (Rat, Mouse) | Dog | Human | Reference |
|---|---|---|---|---|
| Lactone Hydrolysis | Major | Major | Major | nih.gov |
| CYP3A Oxidation | Major | Major | Primary | nih.govnih.gov |
| Beta-Oxidation | Major | Not Observed | Not Observed | nih.gov |
Pharmacokinetic and Pharmacodynamic Research in Preclinical and in Vitro Models
Preclinical Pharmacokinetic Profiling of Lovastatin (B1675250) and its Hydroxy Acid Metabolite in Animal Models
Lovastatin is administered as an inactive lactone prodrug, which is then hydrolyzed in the body to its pharmacologically active open-ring β-hydroxyacid form. nih.govkarger.comnih.govresearchgate.net This biotransformation is essential for its therapeutic effect. karger.com The liver is the primary target organ for lovastatin, as it is the main site of cholesterol synthesis. nih.govkarger.com
Determination of Absorption, Distribution, and Excretion Kinetics in Non-Human Organisms
Studies in various animal models, including rats, dogs, and monkeys, have been crucial in understanding the pharmacokinetic profile of lovastatin and its active hydroxy acid metabolite. nih.govnih.gov
Absorption: Oral absorption of lovastatin is generally rapid but results in low bioavailability due to extensive first-pass metabolism in the liver. nih.govresearchgate.net While lovastatin itself is less readily absorbed than its hydroxy acid form when administered directly, the portion that is absorbed reaches the portal circulation largely as the inactive lactone. nih.gov This allows for efficient extraction by the liver, its target organ. nih.gov
Distribution: Following absorption, both lovastatin and its hydroxy acid metabolite are highly bound to plasma proteins, with binding exceeding 95%. nih.govnih.gov The highest concentrations of the drug and its metabolites are consistently found in the liver, regardless of the dosing schedule or animal species. nih.govnih.gov Animal studies have also shown that lovastatin can cross the blood-brain and placental barriers. nih.gov
Excretion: Elimination of lovastatin and its metabolites is rapid, with metabolism being the primary route. nih.gov The primary route of excretion for lovastatin and its metabolites is through the bile, leading to high recovery in the feces across different species. nih.govnih.gov Enterohepatic circulation, where the compounds are reabsorbed from the intestine and returned to the liver, also plays a role and is species-dependent. nih.gov
A study in female B6C3F1 mice dosed with lovastatin did not detect any unhydrolyzed lovastatin in the serum, indicating efficient conversion to the hydroxy acid form. nih.gov
Pharmacokinetic Parameters of Lovastatin and Lovastatin Acid in Rats
| Parameter | Lovastatin (10 mg/kg) | Lovastatin Acid (from 10 mg/kg Lovastatin) |
|---|---|---|
| Cmax (ng/mL) | 25.4 ± 10.1 | 306.2 ± 152.5 |
| Tmax (hr) | 1.5 ± 0.5 | 2.0 ± 0.8 |
| AUC0-t (ng·hr/mL) | 88.9 ± 35.8 | 1072.1 ± 528.7 |
| t1/2 (hr) | 2.5 ± 0.9 | 3.5 ± 1.2 |
Data derived from a study in hyperlipidemic rats.
Metabolic Ratio Analysis (Lactone vs. Hydroxy Acid) in Preclinical Studies
The conversion of the inactive lovastatin lactone to its active hydroxy acid form is a critical step. The metabolic equilibrium between the lactone and hydroxy acid forms appears to be present in most tissues. nih.gov
In a study with hyperlipidemic rats, the metabolic ratio, defined as the Area Under the Curve (AUC) of lovastatin acid to the AUC of lovastatin, was calculated. For a 10 mg/kg dose of lovastatin, the metabolic ratio was found to be 12.06 ± 5.91, indicating a significantly higher systemic exposure to the active hydroxy acid metabolite compared to the parent lactone. nih.gov This efficient conversion is crucial for the drug's efficacy.
In Vitro Pharmacodynamic Investigations: HMG-CoA Reductase Inhibition and Mechanism of Action
The primary mechanism of action for lovastatin's active hydroxy acid form is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.govnih.gov This enzyme is responsible for the rate-limiting step in cholesterol biosynthesis, converting HMG-CoA to mevalonate (B85504). nih.govproteopedia.orgimmune-system-research.com
Enzyme Kinetics and Binding Affinity Studies (Ki values)
Lovastatin's active hydroxy acid form is a highly potent, competitive inhibitor of HMG-CoA reductase. rndsystems.commedchemexpress.com This means it directly competes with the natural substrate, HMG-CoA, for binding to the enzyme's active site. proteopedia.org The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with a lower Ki value indicating a stronger inhibitor. Lovastatin hydroxy acid has been reported to have a Ki value of 0.6 nM for HMG-CoA reductase. rndsystems.commedchemexpress.commedchemexpress.com Its binding affinity is estimated to be about 20,000 times greater than that of the natural substrate, HMG-CoA. proteopedia.org
In competitive inhibition, the maximum reaction rate (Vmax) remains unchanged, but the Michaelis constant (KM), which reflects the substrate concentration at which the reaction rate is half of Vmax, increases. pressbooks.pub This indicates that a higher concentration of the substrate is needed to achieve the same reaction velocity in the presence of the inhibitor. pressbooks.pub
Molecular Interactions at the Active Site of HMG-CoA Reductase
The structural similarity between the hydroxy acid form of lovastatin and the natural substrate, HMG-CoA, is key to its inhibitory action. proteopedia.org The β-hydroxyacid portion of the active lovastatin molecule mimics the HMG moiety of HMG-CoA. proteopedia.org
Studies have identified several key interactions between lovastatin and the active site of HMG-CoA reductase. The C5-hydroxyl group of lovastatin forms interactions with amino acid residues such as asparagine (Asn-755 in Class I enzymes) and lysine (B10760008) (Lys-691 in Class I enzymes). proteopedia.org The C3-hydroxyl group interacts through water-mediated hydrogen bonds with residues like arginine (Arg-590 in Class I enzymes). proteopedia.org The carboxylate group of the hydroxy acid forms a hydrogen bond with another arginine residue. proteopedia.org These interactions effectively block the binding of HMG-CoA to the active site and prevent the conformational change required for the catalytic reduction to take place. proteopedia.org
Assessment of Enzyme Induction and Inhibition in Preclinical Systems
While lovastatin's primary action is the inhibition of HMG-CoA reductase, it can also influence the expression of this enzyme. In preclinical models, treatment with lovastatin has been shown to induce HMG-CoA reductase activity. nih.govnih.gov This is a compensatory mechanism where the cell increases the production of the enzyme in response to its inhibition. nih.gov In rat hepatocytes, for instance, lovastatin administration led to an induction of HMG-CoA reductase, which was localized on the membranes of the smooth endoplasmic reticulum. nih.gov
Regarding drug-metabolizing enzymes, lovastatin undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. pharmgkb.org Therefore, there is a potential for interactions with other drugs that are also metabolized by or inhibit these enzymes.
Mechanistic and Cellular Biology Investigations Utilizing Lovastatin D3 Hydroxy Acid Sodium
Exploration of Cellular Signaling Pathways Affected by Lovastatin (B1675250) Hydroxy Acid
The inhibition of HMG-CoA reductase by lovastatin hydroxy acid blocks the synthesis of mevalonate (B85504), a critical precursor for a multitude of downstream products essential for cellular signaling. This disruption leads to wide-ranging effects on key signaling cascades that govern cell survival, proliferation, and function.
Ras/ERK1/2 Pathway Modulation Studies
The Ras/ERK1/2 signaling pathway is a central regulator of cell growth and survival, and its modulation by lovastatin has been a significant area of investigation. Research has revealed complex, and at times contradictory, effects depending on the cell type and experimental conditions.
In spontaneously immortalized rat brain neuroblasts, lovastatin treatment was shown to effectively inhibit the activation of Ras. nih.gov This led to a subsequent time- and concentration-dependent decrease in the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov This cascade of inhibition extended further downstream, reducing the phosphorylation of the transcription factor CREB (cAMP-response element-binding protein) and CREB-mediated gene expression. nih.gov The effects on this survival pathway were directly linked to the inhibition of the mevalonate pathway, as they were fully preventable by the addition of exogenous mevalonate. nih.gov Studies in human lung fibroblasts also associated lovastatin-induced apoptosis with reduced levels of mature Ras protein. atsjournals.orgnih.gov
Conversely, other studies have reported an activation of this pathway. In primary effusion lymphoma (PEL) cells, lovastatin treatment induced the activation of ERK1/2, which was linked to a reduction in STAT3 tyrosine phosphorylation. nih.gov In this context, the activation of ERK1/2 contributed to the cytotoxic effects of the compound. nih.gov Furthermore, research using therapeutic concentrations of lovastatin suggested that the resulting cholesterol depletion, rather than a direct block of protein prenylation, could enhance Ras activation and stimulate the downstream MAPK cascade. nih.gov
Impact on Protein Prenylation and Related Pathways
The mevalonate pathway is the sole source of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification known as protein prenylation. This process attaches the lipid moieties to C-terminal motifs of various proteins, including the Ras superfamily of small GTPases, anchoring them to cell membranes and enabling their function.
Lovastatin's impact on protein prenylation is a cornerstone of its mechanism of action beyond cholesterol synthesis. Studies in human acute myeloid leukemia (AML) cells demonstrated that the apoptotic effects of lovastatin could be completely reversed by adding back mevalonate or GGPP, and partially inhibited by FPP. nih.gov This indicates that the depletion of geranylgeranylated proteins is a predominant mechanism for inducing apoptosis in these cells. nih.gov Supporting this, a specific geranylgeranyl transferase inhibitor (GGTI-298) was found to mimic the apoptotic effects of lovastatin more effectively than a farnesyl transferase inhibitor (FTI-277). nih.gov
Further research in human erythroleukemia (HEL) cells showed that lovastatin more efficiently inhibited the geranylgeranylation of RhoA and RhoC proteins than the farnesylation of N-Ras and K-Ras. nih.gov However, it is important to note that some studies suggest that clinically relevant, therapeutic levels of lovastatin may not be sufficient to block protein prenylation, and that this effect is more pronounced at the higher concentrations typically used in in-vitro research. nih.gov
In Vitro Studies on Cellular Processes (e.g., Cell Proliferation, Apoptosis) in Model Cell Lines
Lovastatin hydroxy acid has been extensively documented to influence fundamental cellular processes, most notably by inhibiting proliferation and inducing programmed cell death (apoptosis) in a variety of normal and cancerous cell lines.
In human lung cancer cell lines, lovastatin treatment led to significant increases in both apoptosis and necrosis. nih.gov This was associated with alterations in the cell cycle, including an increase in checkpoint inhibitors like p21WAF and p27KIP, and a decrease in cyclin D1. nih.gov The apoptotic cascade was further evidenced by increased cytochrome c release from mitochondria and the activation of caspase-3. nih.gov Similar apoptotic effects were observed in normal and fibrotic human lung fibroblasts, where lovastatin induced cell death in a dose- and time-dependent manner, as confirmed by DNA laddering and TUNEL assays. nih.gov
The pro-apoptotic activity of lovastatin has been demonstrated across a range of cancer models:
Acute Myeloid Leukemia (AML): Lovastatin induces a significant apoptotic response, primarily through the inhibition of protein geranylgeranylation. nih.gov
Pancreatic Ductal Adenocarcinoma (PDAC): In these cells, lovastatin induces apoptosis by increasing mitochondrial oxidative stress and reducing cholesterol-rich lipid rafts in both the plasma membrane and mitochondria. mdpi.com
Colorectal Cancer: Research indicates that lovastatin can trigger apoptosis by causing mitochondrial dysfunction, which leads to the release of mitochondrial DNA (mtDNA) into the cytosol, thereby activating the cGAS-STING signaling pathway. nih.gov
Primary Effusion Lymphoma (PEL): Lovastatin exerts a dose- and time-dependent cytotoxic effect on these aggressive B-cell lymphoma cells. nih.gov
Interestingly, one study highlighted a structural distinction in activity, finding that the lovastatin lactone (the inactive prodrug form) induced apoptosis in lung cancer cells through a COX-2/PPARγ-dependent mechanism, whereas the active hydroxy acid form was ineffective in this specific pathway. oncotarget.com
| Cell Line Type | Observed Effect | Associated Mechanism | Reference |
|---|---|---|---|
| Lung Cancer Cells | Increased apoptosis and necrosis | Increased p21/p27, decreased cyclin D1, cytochrome c release, caspase-3 activation | nih.gov |
| Lung Fibroblasts | Dose- and time-dependent apoptosis | Decreased levels of mature Ras | nih.gov |
| Acute Myeloid Leukemia (AML) | Apoptosis | Inhibition of protein geranylgeranylation | nih.gov |
| Pancreatic Cancer (PDAC) | Apoptosis | Mitochondrial oxidative stress, reduction of lipid rafts | mdpi.com |
| Colorectal Cancer | Apoptosis | Mitochondrial dysfunction, mtDNA release, cGAS-STING pathway activation | nih.gov |
Application in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Proteomic Analysis of Cellular Perturbations
The use of stable isotopes, such as in Lovastatin-d3 hydroxy acid, is conceptually linked to advanced proteomic techniques like SILAC. medchemexpress.com SILAC utilizes non-radioactive, heavy isotopic forms of amino acids to label entire cellular proteomes, allowing for precise quantification of changes in protein abundance between different cell populations. This method has been employed to gain a global, unbiased view of the cellular perturbations induced by lovastatin.
In a key study using HL-60 human promyelocytic leukemia cells, SILAC coupled with mass spectrometry was used to analyze the proteomic changes following lovastatin treatment. nih.govnih.gov Researchers were able to quantify approximately 3,200 proteins, of which around 120 showed significant changes in their expression levels. nih.govnih.gov
Beyond the expected inhibition of the cholesterol biosynthesis pathway, these quantitative proteomic results unveiled several novel cellular pathways affected by lovastatin: nih.govnih.gov
Estrogen Receptor Signaling: The study revealed a diminished expression of estrogen receptor α and the steroid receptor RNA activator 1, suggesting a perturbation of this signaling pathway. nih.govnih.gov
Glutamate (B1630785) Metabolism: Lovastatin was found to alter glutamate metabolism through the downregulation of key enzymes, including glutamine synthetase and γ-glutamylcysteine synthetase. nih.govnih.gov
Protein Ubiquitination Pathway: The results indicated that lovastatin treatment also perturbed the cellular machinery involved in protein ubiquitination. nih.govnih.gov
Carbonate Dehydratase II: A marked downregulation of carbonate dehydratase II (also known as carbonic anhydrase II) was a significant finding. nih.govnih.gov
These findings underscore the power of SILAC to uncover previously unknown effects of a compound, providing a broader understanding of its mechanism of action and identifying new potential molecular targets.
| Perturbed Pathway/Protein | Specific Proteins with Altered Expression | Observed Change | Reference |
|---|---|---|---|
| Estrogen Receptor Signaling | Estrogen Receptor α, Steroid Receptor RNA Activator 1 | Downregulation | nih.govnih.gov |
| Glutamate Metabolism | Glutamine Synthetase, γ-glutamylcysteine synthetase | Downregulation | nih.govnih.gov |
| Carbonic Anhydrase | Carbonate Dehydratase II (Carbonic Anhydrase II) | Marked Downregulation | nih.govnih.gov |
| Protein Ubiquitination | (Pathway-level perturbation) | Alteration | nih.govnih.gov |
Investigations into Molecular Targets Beyond HMG-CoA Reductase in Research Models
While HMG-CoA reductase is the primary and direct target of lovastatin, a growing body of research has identified numerous other molecular targets and pathways that are affected, either as a downstream consequence of mevalonate pathway inhibition or through independent mechanisms. These "pleiotropic" effects are central to the compound's diverse biological activities observed in research models.
One such target is the lymphocyte function-associated antigen-1 (LFA-1) , an integrin involved in leukocyte adhesion. Some statins, including lovastatin, can allosterically inhibit LFA-1 in a manner that is independent of HMG-CoA reductase inhibition. nih.gov
Other novel targets have been identified through mechanistic and proteomic studies:
Lipid Rafts: In pancreatic cancer cells, lovastatin was shown to target cholesterol-rich microdomains in the plasma membrane and mitochondria. mdpi.com This disruption suppressed the activation of survival signals like EGFR and AKT in membrane rafts and interfered with BCL2-BAX binding in mitochondrial rafts. mdpi.com
cGAS-STING Pathway: As mentioned previously, lovastatin treatment in colorectal cancer cells leads to the cytosolic release of mtDNA, which is then sensed by the DNA sensor cGAS. nih.gov This activates the STING pathway, linking mitochondrial stress to an innate immune signaling cascade that can promote apoptosis. nih.gov
COX-2/PPARγ Pathway: The lactone form of lovastatin was found to induce apoptosis in lung cancer cells by upregulating cyclooxygenase-2 (COX-2) and subsequently activating the peroxisome proliferator-activated receptor γ (PPARγ). oncotarget.com
Estrogen Receptor and Glutamate Metabolism Pathways: The SILAC proteomic studies directly identified components of these pathways as being significantly perturbed by lovastatin, pointing to them as secondary or downstream targets of the drug's action. nih.govnih.gov
These investigations demonstrate that the biological effects of lovastatin hydroxy acid in research settings are not solely attributable to the inhibition of its primary enzyme but involve a complex network of interactions with multiple cellular targets and pathways.
Advanced Research Methodologies and Future Directions
Integration of Lovastatin-d3 Hydroxy Acid (Sodium) in Quantitative Metabolomics and Proteomics Workflows
The use of stable isotope-labeled compounds is a foundational technique in modern quantitative metabolomics and proteomics research. nih.gov Lovastatin-d3 hydroxy acid (sodium), as a deuterated analog of the active metabolite of lovastatin (B1675250), serves as an ideal internal standard for mass spectrometry-based analyses. medchemexpress.comlabshake.com Its integration into analytical workflows is critical for achieving accurate and precise quantification of lovastatin hydroxy acid in complex biological matrices such as plasma, serum, and tissue homogenates. researchgate.netnih.gov
In metabolomics, Lovastatin-d3 hydroxy acid (sodium) is used to correct for variability introduced during sample preparation, extraction, and instrumental analysis. nih.gov By adding a known amount of the deuterated standard to a sample, the endogenous (unlabeled) lovastatin hydroxy acid can be quantified by comparing the mass spectrometer signal intensities of the two compounds. This isotope dilution mass spectrometry approach mitigates matrix effects and variations in ionization efficiency, which are common challenges in bioanalysis. The use of stable isotope-labeled standards like Lovastatin-d3 hydroxy acid is essential for drug development, enabling robust pharmacokinetic and metabolic profiling. medchemexpress.com
In proteomics, while the compound itself is not directly integrated into protein labeling, its utility is significant in studies examining the downstream effects of lovastatin. For instance, quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have been used to investigate how lovastatin treatment perturbs cellular pathways. nih.govnih.gov In such studies, lovastatin treatment was found to alter the expression of approximately 120 proteins, affecting pathways such as cholesterol biosynthesis, estrogen receptor signaling, and glutamate (B1630785) metabolism. nih.govnih.gov The precise quantification of lovastatin's active metabolite using Lovastatin-d3 hydroxy acid (sodium) as an internal standard in parallel analyses would ensure that observed proteomic changes are accurately correlated with specific drug exposure levels.
Development of Novel Analytical Platforms for Enhanced Sensitivity and Specificity
The demand for highly sensitive and specific bioanalytical methods has driven the development of advanced analytical platforms for the quantification of drugs and their metabolites. For lovastatin and its active hydroxy acid form, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard. researchgate.netnih.govresearchgate.net The use of Lovastatin-d3 hydroxy acid (sodium) as an internal standard is integral to the success of these platforms.
Modern methods often employ Ultra-High-Performance Liquid Chromatography (UHPLC), which offers higher resolution and faster analysis times compared to conventional HPLC. researchgate.net When coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, these systems provide exceptional specificity and low limits of detection. nih.gov For example, a validated LC-MS/MS method for lovastatin hydroxy acid in mouse serum achieved a lower limit of quantitation (LLOQ) of 1.0 ng/mL. researchgate.netnih.gov Another method developed for mouse and rat plasma reached an LLOQ of 0.50 ng/mL for both lovastatin and its hydroxy acid metabolite. nih.gov
The development of these platforms focuses on several key areas:
Sample Preparation: Advanced extraction techniques like solid-phase extraction (SPE) are used to isolate lovastatin and its hydroxy acid metabolite from complex biological matrices, improving recovery and reducing interferences. nih.gov
Chromatography: Optimization of column chemistry (e.g., C18) and mobile phases is crucial for achieving the desired separation of analytes from matrix components. researchgate.netusp.org
Mass Spectrometry: The high selectivity of tandem mass spectrometry minimizes the risk of co-eluting compounds interfering with the quantification of the target analyte. researchgate.net
The data below summarizes the performance of a validated LC-MS/MS method for the determination of lovastatin and its hydroxy acid form, showcasing the precision and accuracy enabled by the use of isotopically labeled internal standards.
| Analyte | Matrix | Intra-assay Precision (% RSD) | Inter-assay Precision (% RSD) | Inter-assay Accuracy (%) | Overall Recovery (%) |
|---|---|---|---|---|---|
| Lovastatin | Mouse Plasma | <7% | <7% | <6% | 54% |
| Lovastatin Hydroxy Acid | Mouse Plasma | <6% | <6% | <8% | 100% |
| Lovastatin | Rat Plasma | <7% | <7% | <6% | 55% |
| Lovastatin Hydroxy Acid | Rat Plasma | <6% | <6% | <8% | 67% |
Data adapted from a study on the microsample determination of lovastatin and its hydroxy acid metabolite in mouse and rat plasma. nih.gov
Research into Drug-Drug and Drug-Metabolite Interactions in Preclinical Models
Understanding potential drug-drug interactions (DDIs) is a critical component of preclinical drug development. Lovastatin is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govdrugbank.com Co-administration with drugs that inhibit or induce this enzyme can significantly alter the plasma concentrations of lovastatin and its active hydroxy acid metabolite, potentially leading to toxicity or reduced efficacy. drugbank.com
Preclinical models, including in vivo animal studies and in vitro cell-based assays, are essential for investigating these interactions. In such studies, Lovastatin-d3 hydroxy acid (sodium) is an invaluable tool, serving as an internal standard to accurately quantify changes in the concentration of the active metabolite when an interacting drug is introduced.
Key research findings from preclinical models include:
In Vivo Studies: In a study using rats, co-administration of the herbal alkaloid berberine with lovastatin resulted in a significant decrease in the area under the curve (AUC) and maximum concentration (Cmax) of lovastatin acid, indicating a potential DDI. nih.gov Another study in rats showed that co-administration of antibiotics could reduce the biotransformation of lovastatin by gut microbiota, leading to lower systemic exposure to the active hydroxy acid metabolite. nih.gov
In Vitro Studies: Using the HepG2 human liver cell line, berberine was shown to induce the metabolism of lovastatin, increasing the maximum velocity (Vmax) of the metabolic reaction from 6.60 to 19.94 ng/10⁶ cells/hour. nih.gov Such cell-based models allow for the investigation of specific metabolic pathways without the complexities of a whole-organism system.
The table below summarizes findings from preclinical DDI studies involving lovastatin.
| Interacting Drug | Preclinical Model | Effect on Lovastatin Hydroxy Acid Pharmacokinetics |
|---|---|---|
| Berberine | Rat (in vivo) | Decreased AUC and Cmax |
| Berberine | HepG2 Cells (in vitro) | Increased metabolic rate (Vmax) |
| Antibiotic Mixture | Rat (in vivo) | Decreased systemic exposure (AUC) |
| Ampicillin | Rat (in vivo) | Decreased systemic exposure (AUC) |
Data derived from preclinical studies on lovastatin interactions. nih.govnih.gov
Computational and In Silico Modeling of Lovastatin Hydroxy Acid Interactions and Metabolic Fate
Computational and in silico modeling have become indispensable tools in pharmaceutical research, offering insights into drug-receptor interactions, metabolic pathways, and pharmacokinetic properties. isarpublisher.commdpi.com These methods can predict the behavior of molecules like lovastatin hydroxy acid, guiding further experimental work.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. Studies have used molecular docking to investigate the interaction of lovastatin with its primary target, HMG-CoA reductase. isarpublisher.com These models help to visualize the binding interactions at the atomic level and can be used to screen for novel derivatives with potentially higher binding affinity. isarpublisher.com
Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of a molecule and its receptor over time, providing insights into the stability and flexibility of the complex. researchgate.net Such simulations have been used to study the interaction of lovastatin with model cell membranes, suggesting that its location within the membrane may influence its pharmacological properties. researchgate.net
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These models can help identify potential liabilities early in the drug discovery process. isarpublisher.com
While these computational studies may not directly use the deuterated form of the molecule, the experimental data generated using Lovastatin-d3 hydroxy acid (sodium) is crucial for validating and refining these models. For instance, experimentally determined pharmacokinetic parameters and metabolic rates provide real-world data against which the predictions of in silico models can be benchmarked. This iterative process of computational prediction and experimental validation accelerates the drug development process. researchgate.netfigshare.com
Role in Mechanistic Research for Understanding Isotope Effects and Metabolic Tracing
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and understanding enzymatic reaction mechanisms. nih.govdntb.gov.ua Lovastatin-d3 hydroxy acid (sodium), by virtue of its deuterium (B1214612) labels, can be used in two primary ways in mechanistic research: metabolic tracing and the study of kinetic isotope effects (KIE).
Metabolic Tracing: As a stable isotope tracer, Lovastatin-d3 hydroxy acid can be administered to preclinical models to trace its metabolic fate. medchemexpress.com Because the deuterium atoms increase the mass of the molecule, its downstream metabolites can be distinguished from their endogenous, unlabeled counterparts by mass spectrometry. This allows researchers to map the biotransformation of the drug, identifying major and minor metabolic pathways, such as hydroxylation and beta-oxidation, which have been identified for lovastatin. nih.gov This approach provides a direct view of metabolic flux without the safety concerns associated with radioactive isotopes. nih.gov
Kinetic Isotope Effect (KIE): The KIE is a phenomenon where replacing an atom with a heavier isotope can slow down the rate of a chemical reaction, particularly if the bond to that atom is broken in the rate-limiting step of the reaction. nih.gov In drug metabolism, replacing a hydrogen atom with deuterium at a site of metabolism (e.g., by a CYP enzyme) can decrease the rate of that metabolic reaction. researchgate.netfigshare.com By comparing the metabolic rate of unlabeled lovastatin hydroxy acid with that of Lovastatin-d3 hydroxy acid, researchers can determine if the C-H bond at the labeled position is involved in a rate-limiting step of its metabolism. Understanding the KIE is crucial, as specific deuteration can be strategically used to alter a drug's pharmacokinetic profile, potentially improving its metabolic stability and half-life. nih.gov
Q & A
Q. What analytical methods are recommended for quantifying Lovastatin-d3 hydroxy acid sodium in biological matrices?
A validated LC-MS/MS method is optimal. Key parameters include:
- Chromatography : Luna C18 (2) 100 Å column (100 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:5 mM ammonium acetate buffer (pH 3.6, 90:10 v/v) at 0.7 mL/min flow rate .
- Mass spectrometry : Electrospray ionization (+MRM) with declustering potential (DP) 38–48 V, collision energy (CE) 20 V, and source temperature 450°C. Use lovastatin-d3 as an internal standard for calibration .
- Sample preparation : Solid-phase extraction (SPE) using Cleanert PEP-3 cartridges achieves >85% recovery from human plasma .
Q. What is the pharmacological significance of Lovastatin-d3 hydroxy acid sodium in HMG-CoA reductase inhibition studies?
As a deuterated isotopologue of lovastatin’s active metabolite, it acts as a competitive inhibitor of HMG-CoA reductase with a reported Ki of 0.6 nM. Its deuterium labeling enables precise tracking in metabolic and pharmacokinetic studies, particularly for distinguishing endogenous vs. exogenous statin pathways .
Advanced Research Questions
Q. How can researchers resolve discrepancies in deuterium incorporation efficiency during synthesis?
Contradictions in deuterium labeling often arise from incomplete exchange or isotopic scrambling. Mitigation strategies include:
- Isotopic purity validation : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm >98% deuterium incorporation at specified positions .
- Synthetic optimization : Control reaction pH (<3.0) and temperature (20–25°C) to minimize proton-deuterium exchange side reactions .
Q. What methodologies address batch-to-batch variability in isotopic purity for labeled standards?
- Orthogonal analytical techniques : Combine LC-MS/MS (for quantification) with Fourier-transform infrared spectroscopy (FTIR) to confirm structural integrity .
- Supplier verification : Cross-reference certificates of analysis (CoA) from vendors like TRC or Clearsynth Labs, ensuring purity ≥97% and isotopic enrichment ≥99% .
Q. How can SPE conditions be optimized for extracting Lovastatin-d3 hydroxy acid sodium from complex matrices?
- Cartridge selection : Agela Cleanert PEP-3 (30 mg/1 cc) provides superior phospholipid removal and >90% recovery in plasma .
- Elution optimization : Use 2 mL of acetonitrile:glacial acetic acid (95:5 v/v) to minimize matrix interference while retaining analyte stability .
Q. What strategies validate impurity profiles in deuterated statin preparations?
- Forced degradation studies : Expose the compound to heat (60°C), acidic (0.1 M HCl), and oxidative (3% H2O2) conditions to identify degradation products (e.g., des-methylbutyrate derivatives) .
- Impurity quantification : Use reverse-phase HPLC with a Hypersil GOLD C18 column and UV detection at 238 nm to resolve impurities like Lovastatin Dimer (CAS 149756-62-7) .
Methodological Considerations
- Stability testing : Store Lovastatin-d3 hydroxy acid sodium at -20°C in amber vials to prevent photodegradation. In plasma, stability is maintained for 24 hours at room temperature and 30 days at -80°C .
- Cross-reactivity in assays : Validate specificity against endogenous hydroxy acids (e.g., salicylic acid) by spiking blank matrices with structurally similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
